molecular formula C17H22N4O3 B2413876 N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide CAS No. 2034358-85-3

N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide

Cat. No.: B2413876
CAS No.: 2034358-85-3
M. Wt: 330.388
InChI Key: LTPUDRHXBCYTRQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

    Attachment of the imidazolidinone moiety: This can be done through a condensation reaction between the piperidine carboxamide and an appropriate imidazolidinone precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as carbonyl groups, to their corresponding alcohols.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Typical reagents include halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)piperidine-1-carboxamide: Lacks the imidazolidinone moiety.

    4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide: Lacks the dimethylphenyl group.

Uniqueness

N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide is unique due to the presence of both the dimethylphenyl and imidazolidinone groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A piperidine ring , which is a common motif in pharmacologically active compounds.
  • An imidazolidinone moiety , contributing to its biological properties.
  • A 3,4-dimethylphenyl group that enhances its interaction with biological targets.

Cytotoxicity

Research has indicated varying degrees of cytotoxicity for compounds related to this compound. A study evaluating similar piperidine derivatives demonstrated selective toxicity against human tumor cell lines, particularly in leukemia models. The compound showed less cytotoxicity compared to standard chemotherapeutics like melphalan but still exhibited potential for further development as an anticancer agent .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : It may affect various enzymes involved in cancer metabolism.
  • Receptor Interaction : Its structure suggests potential interactions with opioid receptors and other targets relevant in pain management and cancer therapy .

In Silico Studies

Recent computational studies using the PASS (Prediction of Activity Spectra for Substances) tool have predicted a wide range of pharmacological activities for modified piperidine derivatives. The findings suggest that these compounds can interact with various biological targets, including:

  • Enzymes
  • Receptors
  • Ion Channels

These interactions indicate potential applications in treating cancer, central nervous system disorders, and as antimicrobial agents .

Case Studies

  • Anticancer Activity : A case study involving similar piperidine derivatives highlighted their selective cytotoxic effects on leukemia cells. The study established a correlation between structural modifications and increased cytotoxicity, suggesting that further refinement of the compound could enhance its efficacy against specific cancer types .
  • Opioid Receptor Antagonism : Another study focused on the pharmacophore of N-substituted piperidines demonstrated their role as pure opioid receptor antagonists. This class of compounds has shown promise in managing opioid-induced side effects and could be beneficial in developing new analgesics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicitySelective toxicity against leukemia cells
Enzyme InhibitionPotential modulation of metabolic pathways
Opioid Receptor ActivityAntagonistic effects on opioid receptors

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-11-3-4-13(9-12(11)2)19-17(24)20-7-5-14(6-8-20)21-15(22)10-18-16(21)23/h3-4,9,14H,5-8,10H2,1-2H3,(H,18,23)(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPUDRHXBCYTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)N3C(=O)CNC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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